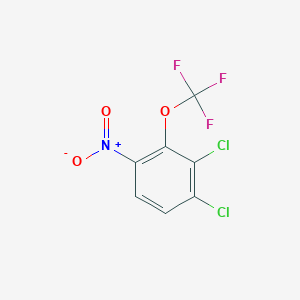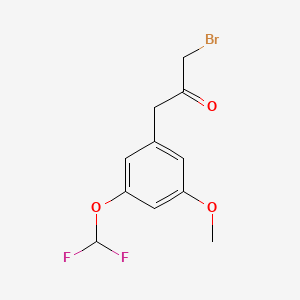
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous acidic medium at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 1-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 3-(3-(difluoromethoxy)-5-methoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the difluoromethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can also undergo nucleophilic attack, leading to the formation of covalent adducts with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A brominated alkane used as a linker in organic synthesis.
1-Bromo-3-phenylpropane: A brominated aromatic compound used in etherification reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol used as a thiol-reactive probe.
Uniqueness
1-Bromo-3-(3-(difluoromethoxy)-5-methoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other brominated compounds. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H11BrF2O3 |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
1-bromo-3-[3-(difluoromethoxy)-5-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O3/c1-16-9-3-7(2-8(15)6-12)4-10(5-9)17-11(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
OSUQONOQAONJDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


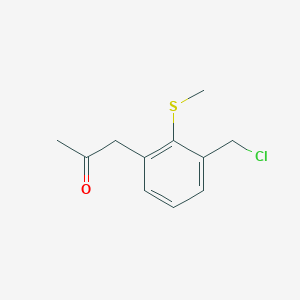
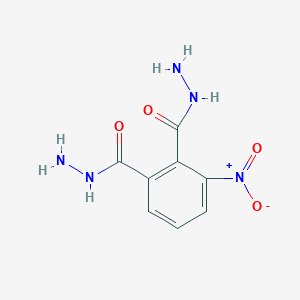

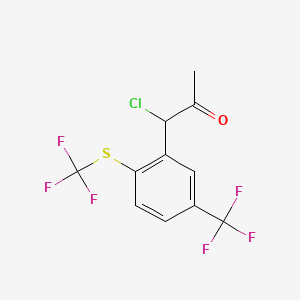
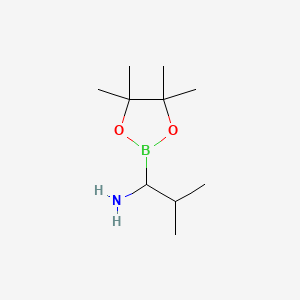
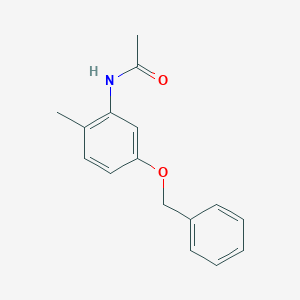

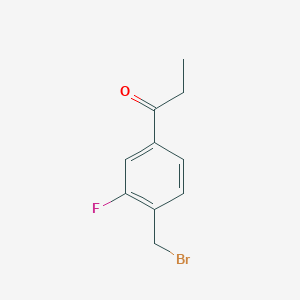

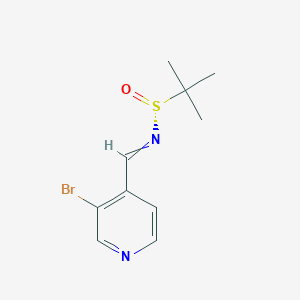
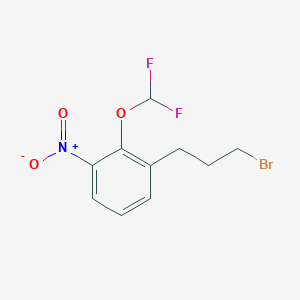

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
